molecular formula C18H17F3N2O3S B2583080 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 899731-87-4

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2583080
CAS No.: 899731-87-4
M. Wt: 398.4
InChI Key: REALCDZIQDBPKF-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a thiazinan ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents. The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazinan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile
  • 3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both the thiazinan ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-3-13(4-6-14)17(24)22-15-7-9-16(10-8-15)23-11-1-2-12-27(23,25)26/h3-10H,1-2,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REALCDZIQDBPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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